molecular formula C6H11NO4 B14503132 4,6-Dimethyl-5-nitro-1,3-dioxane CAS No. 63323-04-6

4,6-Dimethyl-5-nitro-1,3-dioxane

Cat. No.: B14503132
CAS No.: 63323-04-6
M. Wt: 161.16 g/mol
InChI Key: NRWCPRIMLSLLJV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-1,3-dioxane is a heterocyclic compound of interest in organic synthesis and chemical research. This compound features a 1,3-dioxane ring, a six-membered cyclic acetal containing two oxygen atoms, which is known to serve as a versatile scaffold and protecting group for carbonyl functionalities in multi-step synthetic routes . The presence of substituents at the 4- and 6-positions, along with a nitro group at the 5-position, makes it a potential intermediate for the synthesis of more complex molecules. Researchers may explore its utility in various applications, including its use as a building block for pharmaceuticals, agrochemicals, and functional materials. As with many 1,3-dioxane derivatives, its stability under various reaction conditions can be a key area of investigation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal consumption.

Properties

CAS No.

63323-04-6

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4,6-dimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C6H11NO4/c1-4-6(7(8)9)5(2)11-3-10-4/h4-6H,3H2,1-2H3

InChI Key

NRWCPRIMLSLLJV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(OCO1)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reactions with Subsequent Nitration

A prevalent method involves the condensation of diols with carbonyl compounds to form 1,3-dioxane intermediates, followed by nitration. For instance, 2,2-dimethyl-5-nitro-1,3-dioxane is synthesized via a two-step process:

  • Base-mediated elimination : Treatment of 5-nitro-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane with 10% sodium hydroxide at 60°C for 1 hour induces hydroxymethyl group elimination.
  • Acid quenching : Cooling to 5°C and acidification with acetic acid (pH 5) precipitates the product in 92% yield.

Table 1: Reaction Conditions for Base-Mediated Nitro-Dioxane Synthesis

Starting Material Base Temperature Time Acid Quenching Agent Yield Source
5-Nitro-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane 10% NaOH 60°C 1 h Acetic acid 92%

This approach highlights the importance of pH control in stabilizing nitro intermediates during crystallization.

Direct Nitration of 1,3-Dioxane Precursors

Direct nitration faces challenges due to the oxidative degradation of dioxane rings. However, 2,2-dimethyl-5,5-dinitro-1,3-dioxane was synthesized via nitration using potassium ferricyanide (K₃Fe(CN)₆) in aqueous ethyl acetate, achieving 90% yield after extraction and silica gel purification. The reaction’s success relies on electron-withdrawing methyl groups stabilizing the transition state during electrophilic aromatic substitution.

Case Studies of Related Nitro-Dioxane Syntheses

Hydrolytic Pathways for Functional Group Interconversion

Patent US6143908A discloses the hydrolysis of 4-halogenomethyl-1,3-dioxolanes to 1,3-dioxolane-4-methanol derivatives. While targeting dioxolanes, this work underscores the feasibility of hydrolyzing nitro-dioxanes to amino alcohols—a potential pathway for downstream modifications of 4,6-dimethyl-5-nitro-1,3-dioxane.

Critical Analysis of Methodological Challenges

Regioselectivity in Nitro-Group Introduction

The absence of documented this compound syntheses may stem from regioselective barriers. Nitration typically favors positions ortho and para to electron-donating groups; in 4,6-dimethyl-1,3-dioxane, methyl groups at 4 and 6 may deactivate the ring, necessitating harsher conditions that risk ring opening.

Steric Hindrance from Dimethyl Substitution

Comparative NMR data for 4,6-dimethyl-1,3-dioxane (δH 1.47 ppm for methyl groups) versus 2,2-dimethyl analogs (δH 1.47 ppm) suggests similar steric environments. However, axial methyl groups in 4,6-substituted derivatives could hinder nitration reagent access to the 5-position.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The substituents on the 1,3-dioxane ring significantly influence physical properties and reactivity. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
4,6-Dimethyl-5-nitro-1,3-dioxane -NO₂ (5), -CH₃ (4,6) ~188.18 Not reported Likely soluble in polar solvents
5-Bromo-5-nitro-1,3-dioxane -NO₂ (5), -Br (5) 199.99 >110 Water, alcohol; insoluble in aliphatic hydrocarbons
2,2-Dimethyl-5-nitro-5-hydroxymethyl-1,3-dioxane -NO₂ (5), -CH₂OH (5), -CH₃ (2,2) ~205.21 38–39 Moderate polarity
2,2-Dimethyl-5,5-dinitro-1,3-dioxane -NO₂ (5,5), -CH₃ (2,2) ~206.17 39 Low solubility in aqueous media

Key Observations :

  • Electron-Withdrawing Groups: The nitro group at position 5 enhances thermal stability but may decrease solubility in non-polar solvents.
  • Dual Nitro Substitution : Compounds like 2,2-Dimethyl-5,5-dinitro-1,3-dioxane exhibit higher density (0.676 g/cm³) and lower solubility due to increased molecular rigidity .

Thermal Decomposition Behavior

Computational studies on 5-nitro-5-R-1,3-dioxane compounds reveal substituent-dependent decomposition pathways:

Compound (R Group) Activation Energy (kJ/mol) Gibbs Energy (ΔG, kJ/mol) Dominant Pathway
R = H 120–130 +85 Nitro-to-nitrite rearrangement
R = Methyl 135–145 +95 C-N bond cleavage
R = Bromine 110–120 +75 Br elimination followed by ring opening

For this compound, the methyl groups likely stabilize the transition state, increasing activation energy compared to R = H or Br analogs. This aligns with trends observed in Gibbs energy profiles .

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